molecular formula C35H30N2O2 B3263012 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline CAS No. 365542-46-7

4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline

Cat. No.: B3263012
CAS No.: 365542-46-7
M. Wt: 510.6 g/mol
InChI Key: ZEVFJEMWWOAJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline is a bis-quinoline derivative characterized by two quinoline moieties connected via a phenoxy-ethyl bridge. The central phenoxy group is substituted with a methoxy group at the 2-position and a quinoline-linked ethyl chain at the 5-position, creating a symmetrical structure (Figure 1). This compound is commercially available as a dihydrochloride salt (CAS: 365542-45-6) with >95% purity, priced for research use .

Properties

IUPAC Name

4-[2-[4-[2-methoxy-5-(2-quinolin-4-ylethyl)phenoxy]phenyl]ethyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-38-34-19-14-26(11-16-28-21-23-37-33-9-5-3-7-31(28)33)24-35(34)39-29-17-12-25(13-18-29)10-15-27-20-22-36-32-8-4-2-6-30(27)32/h2-9,12-14,17-24H,10-11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFJEMWWOAJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC=NC3=CC=CC=C23)OC4=CC=C(C=C4)CCC5=CC=NC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139347
Record name Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-46-7
Record name Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-[2-[4-[2-methoxy-5-[2-(4-quinolinyl)ethyl]phenoxy]phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline involves multiple steps:

  • Synthesis of intermediates: The initial steps include the preparation of methoxy-substituted phenyl and quinoline intermediates.

  • Coupling reactions: These intermediates are then subjected to coupling reactions, typically involving reagents like palladium catalysts, to form the desired linkages between the phenyl and quinoline moieties.

  • Purification: The compound is purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods

While the laboratory preparation is often detailed, industrial production scales up these methods, focusing on optimizing yield, purity, and cost-efficiency. Automation in reaction setups and purification processes is commonly employed to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

  • Oxidation: It can be oxidized under specific conditions, potentially affecting the quinoline ring.

  • Reduction: The nitro groups or other reducible functionalities present can be reduced.

  • Substitution: Halogenation, nitration, and other substitution reactions can be carried out on the phenyl rings.

Common Reagents and Conditions

  • Oxidizing agents: KMnO₄, CrO₃.

  • Reducing agents: NaBH₄, LiAlH₄.

  • Substituents: Halogens, nitro groups using electrophilic aromatic substitution mechanisms.

Major Products

The reaction products vary widely depending on the reaction conditions but often involve modifications to the quinoline or phenyl rings.

Scientific Research Applications

The compound has diverse applications, such as:

  • Chemistry: Used as a model compound for studying organic reactions.

  • Biology: Investigated for its potential as an enzyme inhibitor or modulator.

  • Medicine: Explored for its potential pharmaceutical properties, including anti-cancer and antimicrobial activities.

Mechanism of Action

The exact mechanism by which 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline exerts its effects depends on its application. For instance:

  • Biological activity: It might bind to specific molecular targets such as enzymes or receptors, altering their activity. This binding could involve the quinoline ring interacting with the target's active site.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinoline Derivatives

Compound Name Core Structure Key Substituents/Linkers Functional Groups
Target Compound Bis-quinoline Ethyl-phenoxy bridge, methoxy Quinoline, ether, methoxy
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Mono-quinoline Chlorophenyl, methoxyphenyl, amino Halogen, methoxy, amine
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Mono-quinoline Chlorophenyl, dimethoxyphenyl, methyl Halogen, multiple methoxy
Hydroxychloroquine Mono-quinoline Amino alcohol side chain Amino alcohol, chlorine
Quinoline-Benzimidazole Hybrids Quinoline + benzimidazole Triazole linker, methoxy/chloro groups Heterocyclic hybrid

Key Observations :

  • The target compound’s bis-quinoline structure is unique among the compared derivatives, which are primarily mono-quinoline or hybrid systems.
  • Substituents such as methoxy and chlorophenyl groups are common in analogues but differ in placement and combination. Hydroxychloroquine’s amino alcohol side chain distinguishes its pharmacokinetic profile .

Key Observations :

  • Pd-catalyzed cross-coupling is a common strategy for functionalizing quinoline cores .
  • The target compound’s dihydrochloride form suggests post-synthetic modification for enhanced solubility .

Table 3: Comparative Properties

Compound Name LogP (Predicted) Solubility Reported Bioactivity
Target Compound High* Low (neutral form); moderate (salt) Not specified
Compound 4k Moderate Ethanol-soluble Synthetic intermediate
Compound in High DMSO-soluble Anticancer/antimalarial potential
Hydroxychloroquine 3.4 Water-soluble (salt form) Antimalarial, antirheumatic
Quinoline-Benzimidazole Hybrids Variable DMSO/water mixtures Antiproliferative (lymphoma)

Key Observations :

  • The target compound’s methoxy and ethyl-phenoxy groups likely increase lipophilicity, limiting aqueous solubility in its neutral form. Its dihydrochloride salt improves solubility for experimental use .
  • Hydroxychloroquine’s amino alcohol side chain enhances water solubility and bioavailability .

Functional Advantages and Limitations

  • Target Compound :
    • Advantages: Symmetrical structure may enhance binding avidity in multi-target therapies. Commercial availability supports exploratory research .
    • Limitations: Lack of explicit bioactivity data limits therapeutic inference. High molecular weight may affect permeability.
  • Hydroxychloroquine :
    • Advantages: Proven clinical efficacy, favorable pharmacokinetics.
    • Limitations: Resistance issues in malaria, toxicity concerns.
  • Quinoline-Benzimidazole Hybrids : Advantages: Synergistic effects from hybrid structures; potent antiproliferative activity.

Biological Activity

The compound 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline , with the CAS number 365542-46-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC35H30N2O2
Molar Mass510.6249 g/mol
CAS Number365542-46-7
SynonymsVarious (including multiple structural variants)

Structure

The structure of the compound features a quinoline backbone with various substituents, which contribute to its biological properties. The presence of the methoxy and quinolyl groups is significant in enhancing its pharmacological profile.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound, particularly in inducing apoptosis in cancer cell lines. The following table summarizes the findings from various studies regarding its efficacy against different cancer types:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa3.24Induction of apoptosis via mitochondrial pathways
A5496.60Inhibition of cell proliferation
SGC-79015.37Induction of mitochondrial dysfunction

The mechanism by which This compound exerts its anticancer effects primarily involves:

  • Apoptosis Induction : The compound has been shown to increase apoptosis rates in cancer cells significantly compared to standard treatments like 5-FU. For instance, in HeLa cells, treatment with this compound resulted in a 68.2% apoptosis rate , compared to 39.6% for 5-FU .
  • Mitochondrial Pathway Activation : The compound appears to activate intrinsic apoptotic pathways by modulating key proteins such as Bcl-2, leading to mitochondrial dysfunction and subsequent cell death .

Comparative Efficacy

The efficacy of this compound has been compared to other known anticancer agents:

CompoundIC50 (µM) HeLaIC50 (µM) A549IC50 (µM) SGC-7901
4-Methoxy Compound3.246.605.37
5-Fluorouracil (5-FU)74.69Not applicableNot applicable
Methotrexate (MTX)42.88Not applicableNot applicable

These comparisons indicate that the compound exhibits significantly lower IC50 values than traditional chemotherapeutics, suggesting higher potency.

Case Studies and Research Findings

Several case studies have documented the biological effects and therapeutic potential of this compound:

  • Study on Apoptotic Mechanisms : A detailed study focused on the apoptotic mechanisms revealed that the compound effectively downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, thus facilitating cancer cell death through intrinsic pathways .
  • In Vivo Studies : Preliminary in vivo studies indicated promising results regarding tumor reduction and survival rates in animal models treated with this compound, although further research is needed to confirm these findings and evaluate safety profiles .
  • Synergistic Effects : Research is ongoing to investigate potential synergistic effects when combined with other chemotherapeutic agents, which could enhance overall treatment efficacy and reduce side effects associated with high-dose monotherapy .

Q & A

What are the key challenges in synthesizing 4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline, and how can multi-step reaction optimization address them?

Level: Advanced
Answer:
The synthesis involves multi-step reactions, including coupling of quinoline derivatives and functionalization of phenoxy intermediates. A major challenge is controlling regioselectivity during substitutions and minimizing side reactions. For example, intermediate preparation (e.g., 4-azido-6-methoxy-2-methylquinoline) requires precise temperature control and stoichiometric ratios to avoid byproducts . Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) can improve yields. Techniques like LC-MS and TLC are critical for real-time monitoring of intermediates .

How can researchers validate the molecular structure of this compound and its intermediates?

Level: Basic
Answer:
Structural validation relies on spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C): Confirms proton environments and carbon frameworks, especially for methoxy and ethyl groups .
  • X-ray crystallography: Resolves absolute configuration, as demonstrated for related quinoline derivatives (e.g., dihedral angles between aromatic rings) .
  • High-resolution mass spectrometry (HRMS): Verifies molecular formula accuracy .

What methodologies are recommended for analyzing conflicting biological activity data across studies?

Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., antimalarial vs. neuroprotective effects) may arise from assay conditions or structural analogs. To resolve these:

  • Dose-response curves: Compare IC₅₀ values under standardized protocols .
  • Structural analogs: Test derivatives with modified side chains (e.g., triazole or phthalimido groups) to isolate pharmacophoric motifs .
  • Computational docking: Map interactions with targets (e.g., Plasmodium falciparum enzymes or acetylcholine esterase) to rationalize activity .

How can structure-activity relationship (SAR) studies be designed for this compound?

Level: Advanced
Answer:
SAR studies require systematic modifications:

  • Core modifications: Replace the quinoline moiety with isoquinoline or acridine to assess ring system impact .
  • Side-chain variations: Introduce alkyl, amino, or sulfonamide groups at the phenoxy or ethyl positions to probe steric/electronic effects .
  • Biological testing: Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) before in vivo models .

What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

Level: Advanced
Answer:

  • Prodrug design: Attach hydrolyzable groups (e.g., esters) to the methoxy or ethylphenoxy moieties .
  • Salt formation: Use phosphate or sulfate salts to enhance aqueous solubility, as seen in hydroxychloroquine derivatives .
  • Nanoparticle encapsulation: Employ liposomal carriers to improve tissue penetration .

How can researchers mitigate toxicity concerns during preclinical evaluation?

Level: Advanced
Answer:

  • Metabolic profiling: Use liver microsomes to identify toxic metabolites (e.g., quinone imines) .
  • Cytotoxicity screening: Test against HEK293 or HepG2 cells to establish selectivity indices .
  • In silico toxicity prediction: Tools like ProTox-II can flag potential hepatotoxicity or cardiotoxicity risks .

What are the best practices for scaling up synthesis from milligram to gram quantities?

Level: Advanced
Answer:

  • Process optimization: Transition from batch to flow chemistry for exothermic steps (e.g., azide formation) .
  • Purification: Replace column chromatography with recrystallization or centrifugal partitioning chromatography (CPC) for cost efficiency .
  • Quality control: Implement in-line FTIR or PAT (Process Analytical Technology) to ensure batch consistency .

How can computational chemistry aid in the rational design of derivatives?

Level: Advanced
Answer:

  • Molecular dynamics (MD): Simulate ligand-receptor binding stability (e.g., with PfCRT for antimalarial activity) .
  • QSAR models: Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity data .
  • Density Functional Theory (DFT): Predict reactivity of substituents (e.g., methoxy vs. ethoxy groups) .

What analytical techniques are essential for assessing purity and stability?

Level: Basic
Answer:

  • HPLC-PDA: Detect impurities at <0.1% levels using C18 columns and gradient elution .
  • Thermogravimetric analysis (TGA): Evaluate thermal decomposition profiles .
  • Forced degradation studies: Expose to heat, light, and humidity to identify degradation products .

How can researchers reconcile discrepancies in reported synthetic yields?

Level: Advanced
Answer:

  • Replicate conditions: Ensure identical reagents, catalysts, and equipment (e.g., microwave vs. oil-bath heating) .
  • Byproduct analysis: Use GC-MS or NMR to identify unaccounted intermediates .
  • Statistical design: Apply DoE (Design of Experiments) to isolate critical variables (e.g., temperature, solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline
Reactant of Route 2
4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.